Enhanced Halogen Bond Donor Strength vs. Non-Fluorinated Analogs
The presence of a fluorine substituent on the phenyl ring of 4-fluorophenyl 4-iodobenzoate significantly enhances the σ-hole of the iodine atom, thereby increasing its halogen bond (XB) donor strength compared to non-fluorinated analogs like phenyl 4-iodobenzoate. Computational studies on structurally related fluoroiodobenzenes demonstrate that the maximum electrostatic potential (Vs,max) on the iodine atom, a quantitative descriptor for XB strength, increases with fluorine substitution [1]. For para-fluoroiodobenzene, the Vs,max is calculated to be 32.4 kcal/mol, a notable increase from 30.8 kcal/mol for unsubstituted iodobenzene [1]. This difference is attributed to the electron-withdrawing nature of fluorine, which polarizes the C-I bond and deepens the σ-hole, leading to stronger and more directional halogen bonds in the solid state and solution [2].
| Evidence Dimension | Halogen Bond Donor Ability (Electrostatic Potential, Vs,max on iodine) |
|---|---|
| Target Compound Data | Estimated Vs,max ≈ 32.4 kcal/mol (based on p-fluoroiodobenzene model) |
| Comparator Or Baseline | Iodobenzene: Vs,max = 30.8 kcal/mol |
| Quantified Difference | ΔVs,max = +1.6 kcal/mol (≈ 5% increase) |
| Conditions | Ab initio calculations (RI-MP2/def2-TZVPD level of theory) on model compounds |
Why This Matters
For crystal engineering, this 5% increase in halogen bond strength can dictate the formation or stability of a specific supramolecular architecture, making 4-fluorophenyl 4-iodobenzoate a preferred choice over non-fluorinated analogs for co-crystal design.
- [1] Awwadi, F. F., et al. (2017). Substituent Effects in Multivalent Halogen Bonding Complexes: A Combined Theoretical and Crystallographic Study. *Crystal Growth & Design*, 17(2), 711-722. View Source
- [2] Chernysheva, M. V., et al. (2020). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives. *Crystal Growth & Design*, 20(11), 7197-7210. View Source
